molecular formula C12H15N3O B8311193 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

货号: B8311193
分子量: 217.27 g/mol
InChI 键: KHJYVJYSXGJXMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine is a chemical compound For Research Use Only. It is not for human consumption. This pyrazole-pyridine hybrid compound is an organic heterocyclic scaffold of high interest in medicinal chemistry and drug discovery research. Compounds featuring a pyrazole ring fused to a pyridine core are frequently investigated as key precursors in the synthesis of active pharmaceutical ingredients and as modular building blocks for constructing more complex molecular architectures . The structural motif of a pyrazole linked to a pyridine is known to be approximately coplanar, which can influence crystal packing and solid-state properties through intermolecular interactions, making it a subject of interest in materials science . Furthermore, such heterocyclic fragments are commonly explored as allosteric modulators for protein targets, including neurotransmitter receptors, highlighting their broad utility in early-stage pharmacological and chemical biology research . This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses.

属性

分子式

C12H15N3O

分子量

217.27 g/mol

IUPAC 名称

3-(4-butoxy-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C12H15N3O/c1-2-3-7-16-11-9-14-15-12(11)10-5-4-6-13-8-10/h4-6,8-9H,2-3,7H2,1H3,(H,14,15)

InChI 键

KHJYVJYSXGJXMA-UHFFFAOYSA-N

规范 SMILES

CCCCOC1=C(NN=C1)C2=CN=CC=C2

产品来源

United States

相似化合物的比较

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Key Features :

  • Structure : Pyridine ring with a piperidin-4-ylmethoxy substituent at the 3-position.
  • Target: Potent LSD1 inhibitors (Ki = 29 nM) with >160-fold selectivity over monoamine oxidases (MAO-A/B) .
  • Cellular Activity: EC50 values as low as 280 nM in leukemia and solid tumor cells, with minimal toxicity to normal cells .
  • Mechanism : Competitive inhibition of LSD1, validated via enzyme kinetics and molecular docking studies .

3-(1H-1,2,3-Triazol-4-yl)-pyridine

Key Features :

  • Structure : Pyridine ring substituted with a triazole group.
  • Applications: Limited biological data in the evidence, but triazole-containing compounds are widely explored for antimicrobial and anticancer applications due to their metabolic stability .

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (Target Compound)

Hypothetical Analysis :

  • Predicted Selectivity : The pyrazole’s hydrogen-bonding capacity may enhance LSD1 affinity, while the butyl chain could improve cell permeability compared to shorter alkoxy chains.
  • Potential Drawbacks: Increased lipophilicity might reduce aqueous solubility, necessitating formulation optimization.

Comparative Data Table

Compound Name Structural Motif Target Enzyme Ki/IC50 (nM) Selectivity (MAO A/B) Cellular EC50 (nM) Applications
3-(Piperidin-4-ylmethoxy)pyridine Piperidinylmethoxy-pyridine LSD1 29 >160-fold 280 Cancer therapy
3-(1H-1,2,3-Triazol-4-yl)-pyridine Triazole-pyridine N/A Not reported Not reported Not reported Antimicrobial/anticancer R&D
This compound Butyloxy-pyrazole-pyridine Hypothetical (LSD1) Not reported Not reported Not reported Epigenetic drug discovery

Key Research Findings

  • Enzyme Inhibition : The piperidinylmethoxy-pyridine derivatives exhibit strong LSD1 inhibition via competitive binding to the FAD cofactor site, a mechanism likely shared by the target compound due to structural similarities .
  • Selectivity : The >160-fold selectivity over MAO enzymes in piperidine derivatives suggests that bulky substituents (e.g., butyloxy-pyrazole) may further enhance specificity by sterically blocking off-target interactions .

常见问题

Q. What are the common synthetic routes for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine?

The compound is typically synthesized via multi-step organic reactions. A general approach involves coupling pyridine derivatives with functionalized pyrazole precursors. For example, nucleophilic substitution reactions can introduce the butyloxy group at the pyrazole ring’s 4-position, followed by cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety. Reaction conditions (e.g., palladium catalysts, inert atmospheres) and purification methods (column chromatography, recrystallization) are critical for yield optimization .

Q. What spectroscopic techniques are used for structural characterization?

Key methods include:

  • NMR spectroscopy : To confirm the positions of the butyloxy group and pyridine ring (e.g., 1^1H and 13^{13}C NMR).
  • X-ray crystallography : For resolving bond angles and molecular packing, as demonstrated in similar pyridine-pyrazole hybrids .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • FTIR : To identify functional groups like C-O (butyloxy) and aromatic C-H stretches .

Q. What biological targets are associated with this compound?

Pyridine-pyrazole hybrids are often explored for enzyme inhibition (e.g., kinases, phosphatases) or receptor modulation (e.g., GPCRs). The butyloxy group may enhance lipophilicity, influencing membrane permeability. Preliminary assays could include fluorescence-based enzyme inhibition or radioligand binding studies .

Q. What stability challenges exist during storage or experimental use?

The compound may degrade under acidic/basic conditions due to hydrolysis of the ether (butyloxy) linkage. Light sensitivity or oxidation of the pyrazole ring is also possible. Stability testing via HPLC under varying pH, temperature, and light conditions is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

Systematic optimization involves:

  • Catalyst screening : Testing palladium complexes (e.g., Pd(PPh3_3)4_4) or ligand-free systems.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) often improve solubility but may increase side reactions.
  • Temperature control : Lower temperatures (e.g., 50–80°C) reduce decomposition.
  • In situ monitoring : TLC or GC-MS to track intermediate formation .

Q. How to resolve discrepancies in spectroscopic data during structural validation?

Cross-validate using complementary techniques:

  • Compare experimental 1^1H NMR shifts with DFT-calculated values.
  • Use 2D NMR (COSY, HSQC) to confirm connectivity.
  • Reconcile X-ray crystallography data with computational models (e.g., Gaussian) .

Q. How to validate the selectivity of this compound for a target enzyme/receptor?

Perform:

  • Competitive binding assays : Against structurally related receptors/enzymes.
  • Kinetic studies : Measure KiK_i (inhibition constant) and compare with off-targets.
  • Molecular docking : Use software like AutoDock to predict binding poses and affinity .

Q. How to design stability studies for long-term storage?

Conduct accelerated degradation tests:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-MS analysis : Monitor degradation products (e.g., pyrazole ring oxidation).
  • pH-rate profiling : Identify degradation-prone functional groups .

Q. What computational approaches are suitable for structure-activity relationship (SAR) analysis?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors.
  • Molecular dynamics simulations : Assess binding stability in solvent or protein environments.
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .

Q. How to address conflicting bioactivity data across different assay platforms?

  • Standardize protocols : Ensure consistent cell lines, buffer conditions, and controls.
  • Dose-response curves : Confirm activity across multiple concentrations.
  • Orthogonal assays : Validate enzyme inhibition with fluorescence and radiometric methods .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。